dimethyl N~1~,N~4~-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate
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Overview
Description
Dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate is a complex organic compound with the molecular formula C8H8N4O2S
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate typically involves the reaction of dicyanopyrazine derivatives with appropriate reagents under controlled conditions. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate may be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions can vary based on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound may be used to study its interactions with biological molecules and pathways. It can serve as a tool to investigate cellular processes and potential therapeutic targets.
Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its chemical properties may be harnessed to create new pharmaceuticals with specific therapeutic effects.
Industry: In industry, dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate may find applications in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance of these materials.
Mechanism of Action
The mechanism by which dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Dicyanopyrazine derivatives: These compounds share a similar core structure but may differ in their substituents and functional groups.
Other pyrazine derivatives: Compounds with variations in the pyrazine ring and attached groups can exhibit different chemical and biological properties.
Uniqueness: Dimethyl N1,N4-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate stands out due to its specific combination of functional groups and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial use.
Biological Activity
Overview of Dimethyl N~1~,N~4~-dicyanotetrahydro-1,4-pyrazinedicarbimidothioate
This compound is a chemical compound that belongs to the class of pyrazine derivatives. Its structure includes two cyano groups and a dithiocarbamate moiety, which can influence its biological activity.
- Molecular Formula: C₁₄H₁₈N₄S₂
- Molecular Weight: 306.45 g/mol
- Appearance: Typically appears as a crystalline solid.
- Solubility: Soluble in organic solvents like methanol and dimethyl sulfoxide (DMSO).
The biological activity of this compound can be attributed to its ability to interact with various biological targets. The presence of cyano and dithiocarbamate groups may facilitate interactions with enzymes or receptors involved in cellular signaling pathways.
Biological Activity
Antimicrobial Activity:
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, dithiocarbamate derivatives have been studied for their effectiveness against bacteria and fungi due to their ability to disrupt cellular processes.
Antioxidant Properties:
Compounds containing pyrazine rings are known for their antioxidant capabilities. They can scavenge free radicals, potentially providing protective effects against oxidative stress in cells.
Cytotoxicity:
Some studies have suggested that certain pyrazine derivatives can induce cytotoxic effects in cancer cell lines. This may be due to the compound's ability to interfere with DNA synthesis or induce apoptosis.
Case Studies
-
Antimicrobial Efficacy:
A study conducted on various dithiocarbamate derivatives found that they exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent response, suggesting potential for therapeutic applications in treating infections. -
Cytotoxic Effects on Cancer Cells:
Research involving similar pyrazine compounds demonstrated selective cytotoxicity towards human cancer cell lines, including breast and colon cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Data Table: Biological Activity Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Study on dithiocarbamate derivatives |
Antioxidant | Scavenging of free radicals | Literature on pyrazine antioxidants |
Cytotoxicity | Induction of apoptosis in cancer cell lines | Research on pyrazine cytotoxicity |
Properties
IUPAC Name |
dimethyl 1-N,4-N-dicyanopiperazine-1,4-dicarboximidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6S2/c1-17-9(13-7-11)15-3-5-16(6-4-15)10(18-2)14-8-12/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGKNORCPCMJFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC#N)N1CCN(CC1)C(=NC#N)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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